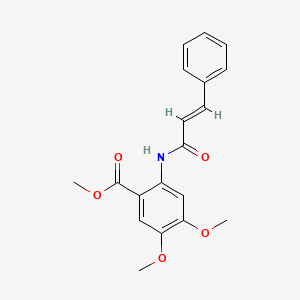![molecular formula C14H6BrNO3 B5820526 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5820526.png)
3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one is a synthetic compound that has gained attention in scientific research due to its potential biological activities. This compound belongs to the family of anthraquinone derivatives and has a unique structure that makes it a promising candidate for various applications.
Mechanism of Action
The mechanism of action of 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one can induce DNA damage and oxidative stress in cancer cells. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. However, the biochemical and physiological effects of this compound on normal cells and tissues are not fully understood. Further research is needed to investigate the potential toxicity of this compound and its effects on normal cells and tissues.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments include its unique structure, potential biological activities, and reproducible synthesis method. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one include investigating its potential as a therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Further research is also needed to fully elucidate the mechanism of action of this compound and its potential side effects. Additionally, studies could explore the potential use of this compound in combination with other therapeutic agents to enhance its efficacy. Overall, 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one has great potential for various applications in scientific research.
Synthesis Methods
The synthesis of 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one involves the reaction of 3-bromo-5-nitroanthranilic acid with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting compound is then reduced with iron powder and acetic acid to yield 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Scientific Research Applications
3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one has been investigated for its potential biological activities such as anticancer, antifungal, and antibacterial properties. Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast, prostate, and lung cancer cells. Furthermore, it has been found to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one has potential as a therapeutic agent for various diseases.
properties
IUPAC Name |
12-bromo-10-hydroxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrNO3/c15-8-5-9(17)10-11-12(8)16-19-14(11)7-4-2-1-3-6(7)13(10)18/h1-5,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUPUSOINSMHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C(C4=NO3)Br)O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5820465.png)




![N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B5820488.png)

![3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5820507.png)
![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone](/img/structure/B5820512.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5820528.png)